Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a thiophene ring, an ethyl group, a chloroacetyl group, and a carboxylate ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene derivatives and chloroacetyl chloride.
Reaction Steps: The process involves the reaction of thiophene with chloroacetyl chloride in the presence of a base, followed by esterification with methanol.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chloroacetyl group.
Substitution: Substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted thiophenes.
Mechanism of Action
Mode of Action
Based on the structure of the compound, it can be inferred that it may undergo nucleophilic addition / elimination reactions with its targets . The chloroacetyl group in the compound can react with nucleophilic sites on target molecules, leading to changes in their structure and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: Medicine: The compound may be used in the development of pharmaceuticals. Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2-chloroacetoacetate: Similar in structure but lacks the thiophene ring.
Methyl 2-[(chloroacetyl)phenyl]acetate: Contains a phenyl ring instead of a thiophene ring.
Methyl chloroacetate: A simpler compound with a chloroacetyl group.
Uniqueness: The presence of the thiophene ring in Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate makes it unique compared to other similar compounds, providing distinct chemical and biological properties.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5-ethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-6-4-7(10(14)15-2)9(16-6)12-8(13)5-11/h4H,3,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZMUIMUPSPNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.